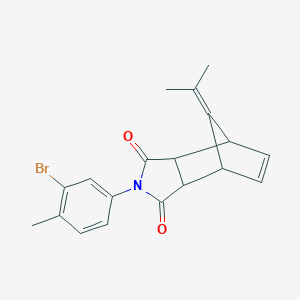![molecular formula C20H20N2O4S B301352 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate](/img/structure/B301352.png)
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBDPE and is a flame retardant that is commonly used in the manufacturing of plastics, electronics, and textiles.
Wirkmechanismus
The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing the material from igniting and reducing the spread of flames. Additionally, this compound can also release free radicals, which can react with the fuel source and interrupt the combustion process.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to humans or animals and does not have any significant impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate in lab experiments is its high effectiveness as a flame retardant. This compound can significantly reduce the flammability of various materials, making it a valuable tool in fire safety research. However, one of the limitations of using this compound is its relatively high cost compared to other flame retardants.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate. One area of interest is the development of more efficient synthesis methods that can reduce the cost of production. Additionally, further research is needed to investigate the long-term effects of this compound on the environment and human health. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine or agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential as a flame retardant. Its high effectiveness, coupled with its safety and environmental benefits, make it a valuable tool in various scientific research applications. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to investigate its potential applications in other fields.
Synthesemethoden
The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate involves the reaction of 3-phenylacrylic acid with 2-amino-1,3-benzothiazole-6-carboxylic acid anhydride in the presence of a coupling reagent. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is primarily focused on its use as a flame retardant. This compound has been shown to be highly effective in reducing the flammability of various materials, including plastics, textiles, and electronics. Additionally, it has been demonstrated that this compound does not release toxic gases or chemicals when exposed to high temperatures, making it a safer alternative to traditional flame retardants.
Eigenschaften
Molekularformel |
C20H20N2O4S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H20N2O4S/c23-19(13-12-16-8-2-1-3-9-16)26-15-7-6-14-21-20-17-10-4-5-11-18(17)27(24,25)22-20/h1-5,8-13H,6-7,14-15H2,(H,21,22)/b13-12+ |
InChI-Schlüssel |
GQZYLTJOBVBXKT-OUKQBFOZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)

![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
![ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301290.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301292.png)